“6-Methyl-4-phenylchroman-2-one” is a chemical compound with the molecular formula C16H14O2 and a molecular weight of 238.29 .
The molecular structure of “6-Methyl-4-phenylchroman-2-one” can be represented by the InChI code 1S/C16H14O2/c1-11-7-8-15-14 (9-11)13 (10-16 (17)18-15)12-5-3-2-4-6-12/h2-9,13H,10H2,1H3
.
“6-Methyl-4-phenylchroman-2-one” is a solid at room temperature . It has a molecular weight of 238.28 .
The synthesis of 6-Methyl-4-phenylchroman-2-one can be achieved through several methods, with one prominent route involving the reaction of p-cresol and cinnamic acid. This process typically employs sulfuric acid as a catalyst in xylene at temperatures ranging from 140 to 145 °C. The detailed steps are as follows:
Alternative synthesis routes include using 6-methylcoumarin reacted with phenylboronic acids in the presence of chiral catalysts, allowing for enantioselective synthesis .
The molecular structure of 6-Methyl-4-phenylchroman-2-one features a chromanone backbone characterized by a chromane ring fused with a carbonyl group (ketone). Key structural details include:
The compound's InChI Key is SUHIZPDCJOQZLN-UHFFFAOYSA-N, which can be used for database searches related to its properties and reactions .
6-Methyl-4-phenylchroman-2-one undergoes various chemical reactions that enhance its utility in organic synthesis:
These reactions are crucial for modifying the compound to develop derivatives with enhanced biological activities or different properties .
The mechanism of action for 6-Methyl-4-phenylchroman-2-one primarily involves its antioxidant properties, which allow it to scavenge free radicals and mitigate oxidative stress in biological systems. Additionally, it may interact with various enzymes and receptors involved in inflammatory pathways, potentially exerting anti-inflammatory effects. This interaction can lead to therapeutic applications in treating conditions associated with oxidative damage or inflammation .
6-Methyl-4-phenylchroman-2-one has several important scientific applications:
These applications highlight the compound's versatility and importance in both research and industry .
The core structure consists of a fused benzopyran ring system with a ketone functionality at the 2-position. The IUPAC name 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one precisely defines its atomic connectivity and stereochemical features. Key physicochemical properties include:
Spectroscopic characterization reveals distinctive signatures:
Stereochemistry is critical, as biological activity often resides in specific enantiomers. The chiral center at C4 generates (R)- and (S)-enantiomers, typically resolved via chiral chromatography or asymmetric synthesis [6] [9].
Table 1: Physicochemical Properties of 6-Methyl-4-phenylchroman-2-one
Property | Value |
---|---|
CAS Number (racemate) | 40546-94-9 |
Molecular Formula | C₁₆H₁₄O₂ |
Molecular Weight | 238.28 g/mol |
Melting Point | 68–70°C |
Density | 1.166 g/cm³ |
Solubility (DMSO) | Slightly soluble |
Table 2: Enantiomer-Specific CAS Numbers
Enantiomer | CAS Number |
---|---|
(4R)-6-Methyl-4-phenylchroman-2-one | 827007-19-2 |
(4S)-6-Methyl-4-phenylchroman-2-one | 349547-18-8 |
The compound emerged as a synthetic target in the late 20th century amid explorations into chroman-based pharmacophores. Early research focused on natural coumarin derivatives, but synthetic analogs like 6-methyl-4-phenylchroman-2-one gained prominence due to their enhanced stability and tunable bioactivity. A pivotal 2005 study demonstrated its utility in palladium-catalyzed asymmetric transformations, establishing efficient routes to enantioenriched intermediates [6].
Industrial synthesis evolved from classical acid-catalyzed condensation (e.g., cinnamic acid and p-cresol) to sophisticated catalytic methods. A breakthrough involved molecular iodine-catalyzed [3+3] cyclocoupling of phenols and allylic alcohols, achieving yields >85% under mild conditions. This methodology addressed limitations of early routes, such as harsh acids and racemization [3] [8].
Table 3: Evolution of Synthetic Methods
Synthetic Method | Catalyst | Yield | Advantages |
---|---|---|---|
Classical Condensation | H₂SO₄ | 60–70% | Simple reagents |
Ionic Liquid-Mediated Condensation | [H-NMP]HSO₄ | >90% | Solvent-free, recyclable |
Iodine-Catalyzed Cyclocoupling | I₂ | 85–89% | Stereoselective, mild |
Tolterodine Synthesis
This compound is the penultimate intermediate for Tolterodine, a muscarinic receptor antagonist prescribed for overactive bladder syndrome. The (S)-enantiomer (CAS 349547-18-8) is preferentially incorporated into the drug via reductive amination:
The global market for this intermediate reflects Tolterodine’s commercial importance, with projections indicating a 5.8% CAGR (2025–2032). North America dominates consumption (35% share), followed by Europe (30%) and Asia-Pacific (25%), driven by pharmaceutical manufacturing hubs in China and India [5] [9].
Table 4: Regional Market Analysis (2025 Projections)
Region | Market Share | Growth Drivers |
---|---|---|
North America | 35% | High API demand, advanced R&D |
Europe | 30% | Established generics industry |
Asia-Pacific | 25% | Cost-effective manufacturing capacity |
China | 10% | Expanding chemical infrastructure |
Non-Tolterodine Applications
Emerging research highlights broader applications:
Table 5: Key Suppliers and Production Capacity
Supplier | Production Capacity | Purity |
---|---|---|
NINGBO INNO PHARMCHEM CO., LTD. | 100 MT/year | >99% |
Hebei Chuanghai Biotechnology | 10,000 kg/month | 99% |
Capot Chemical Co. | Custom synthesis | 98% (HPLC) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8